2-Benzyl-2-carbomethoxycyclopentanone
Overview
Description
2-Benzyl-2-carbomethoxycyclopentanone is an organic compound with the molecular formula C14H16O3 It is a derivative of cyclopentanone, featuring a benzyl group and a carbomethoxy group attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-2-carbomethoxycyclopentanone typically involves the following steps:
Starting Materials: Benzyl bromide, cyclopentanone, and methyl chloroformate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing human error.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-2-carbomethoxycyclopentanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbomethoxy group to a hydroxyl group or other functional groups.
Substitution: The benzyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for electrophilic substitution.
Major Products:
Oxidation: Benzylcarboxylic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various benzyl-substituted cyclopentanones.
Scientific Research Applications
2-Benzyl-2-carbomethoxycyclopentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism by which 2-Benzyl-2-carbomethoxycyclopentanone exerts its effects depends on the specific reactions it undergoes. Generally, the compound interacts with molecular targets through its functional groups:
Molecular Targets: Enzymes, receptors, and other proteins that can interact with the benzyl or carbomethoxy groups.
Pathways Involved: The compound can participate in metabolic pathways involving oxidation, reduction, and substitution reactions, leading to the formation of various metabolites.
Comparison with Similar Compounds
2-Benzylcyclopentanone: Lacks the carbomethoxy group, making it less reactive in certain chemical reactions.
2-Carbomethoxycyclopentanone: Lacks the benzyl group, affecting its overall chemical properties and reactivity.
Cyclopentanone: The parent compound, which is less complex and has different reactivity patterns.
Uniqueness: 2-Benzyl-2-carbomethoxycyclopentanone is unique due to the presence of both benzyl and carbomethoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
IUPAC Name |
methyl 1-benzyl-2-oxocyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-17-13(16)14(9-5-8-12(14)15)10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLKXULKCYKDGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445757 | |
Record name | Methyl 1-benzyl-2-oxocyclopentane carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10386-81-9 | |
Record name | Methyl 1-benzyl-2-oxocyclopentane carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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